3-(4-Methylbenzoyl)acrylic acid
Overview
Description
“3-(4-Methylbenzoyl)acrylic acid” is a chemical compound with the molecular formula C11H10O3 . It is also known by other names such as (E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid . The compound has a molecular weight of 190.198 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methyl group and a benzoyl group . The InChI Key for this compound is VNJMEFZKYZHWEO-VOTSOKGWSA-N .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a density of 1.2±0.1 g/cm³ . The boiling point is 361.8±42.0 °C at 760 mmHg . The compound has a flash point of 186.8±24.4 °C . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .
Scientific Research Applications
Polymerization Processes
3-(4-Methylbenzoyl)acrylic acid plays a role in the polymerization process, particularly in organocatalytic conjugate-addition polymerization of acrylic monomers. This process is instrumental in creating bioplastics with narrow molecular weight ranges, showcasing the material's potential in renewable resource-based materials and sustainable plastic production. The mechanism involves N-heterocyclic carbenes as catalysts, highlighting an innovative approach to polymer synthesis that is both efficient and environmentally friendly (Zhang et al., 2013).
Environmental Applications
In environmental engineering, this compound derivatives have been explored for the adsorption and removal of heavy metals from aqueous solutions. The synthesis of superabsorbent hydrogels incorporating this compound has demonstrated promising results in water purification technologies. These hydrogels exhibit high swelling behaviors and can effectively remove heavy metal ions, such as Cd2+, Zn2+, Pb2+, and Cu2+, from water, showcasing the compound's utility in addressing pollution and improving water quality (Bao, Ma, & Li, 2011).
Materials Engineering
The development of magnetic nano-adsorbents using this compound derivatives for the treatment of low-level liquid radioactive waste highlights another critical application. These materials offer a novel approach to waste management, combining the efficiency of magnetic separation with the specificity of ion exchange processes. The innovative design of these adsorbents allows for the effective separation of radionuclides, demonstrating a significant advancement in the field of nuclear waste treatment (Attallah et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
Given its irritant properties, it may interact with sensory neurons or immune cells in the skin, eyes, and respiratory tract, triggering an inflammatory response .
Biochemical Pathways
Based on its irritant properties, it may be involved in activating inflammatory pathways .
Pharmacokinetics
Given its chemical structure, it may be absorbed through the skin or mucous membranes, distributed via the bloodstream, metabolized in the liver, and excreted in urine or feces .
Result of Action
Exposure to the compound can cause skin and eye irritation, and may cause respiratory irritation , indicating that it may trigger an inflammatory response at the cellular level.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-(4-Methylbenzoyl)acrylic acid . For example, high temperatures or acidic conditions may alter its chemical structure, potentially affecting its activity .
Properties
IUPAC Name |
(E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMEFZKYZHWEO-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901326 | |
Record name | NoName_427 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20972-36-5 | |
Record name | trans-3-(4-Methylbenzoyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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